molecular formula C9H12BrN3O2S B3290964 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine CAS No. 869008-71-9

5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine

Cat. No.: B3290964
CAS No.: 869008-71-9
M. Wt: 306.18 g/mol
InChI Key: REGMSELTKFOMKU-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine (CAS: 881291-07-2) is a brominated pyridine derivative featuring a pyrrolidine sulfonyl substituent at the 3-position. Its structure combines a pyridine core with a sulfonamide group, which may influence its solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

5-bromo-3-pyrrolidin-1-ylsulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2S/c10-7-5-8(9(11)12-6-7)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGMSELTKFOMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine typically involves the following steps:

    Sulfonylation: The attachment of a pyrrolidine-1-sulfonyl group at the 3rd position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Classification of Analogs

Similar compounds to 5-bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine can be categorized based on substituents at the 3-position of the pyridine ring:

Substituent Type Example Compounds Key Structural Features
Alkynyl 5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine (14b) Morpholine-linked propargyl group; Sonogashira coupling product.
Aryl/Alkyl Ethynyl 5-Bromo-3-[(2-chloro-6-fluorophenyl)ethynyl]pyridin-2-amine (27) Halogenated aryl ethynyl group; cyclized to pyrrolopyridines.
Trimethylsilyl Ethynyl 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Silyl-protected alkyne; precursor for deprotection and further functionalization.
Heterocyclic Sulfonamide 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine Piperazine substituent; potential for hydrogen bonding and enhanced solubility.
Aryloxy 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine Indane-derived ether linkage; planar pyridine ring with distinct dihedral angles.
Pyrrole Derivatives 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine Pyrrole substituent; influences π-π stacking and electronic properties.

Physicochemical Properties

Data from NMR, melting points, and spectral analyses highlight trends:

Compound Melting Point ¹H NMR (δ, ppm) Key Spectral Features Reference
5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine (14b) 115–118°C 8.01 (d, J=2.4 Hz), 7.57 (d, J=2.4 Hz), 3.80–3.66 (m, morpholine CH₂) IR: 2291 cm⁻¹ (alkyne stretch)
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine N/A 8.03 (s, ArH), 7.69 (s, ArH), 0.24 (s, Si(CH₃)₃) NMR confirms silyl group retention
5-Bromo-3-(indan-1-yloxy)pyridin-2-amine N/A N/A X-ray: Planar pyridine ring, dihedral angle 57.6°
5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine N/A N/A InChIKey: WCKNBUSVKFPHEW-UHFFFAOYSA-N

Biological Activity

5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂BrN₃O₂S, with a molecular weight of 306.18 g/mol. The compound features a bromine atom at the 5-position, a pyrrolidine sulfonyl group at the 3-position, and an amino group at the 2-position of the pyridine ring. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, leading to alterations in their activity. The exact pathways and molecular targets can vary depending on the context of use, but several key mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit various kinases, which are crucial for cell signaling pathways involved in proliferation and survival.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and neuronal activity.
  • Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), it may induce cell cycle arrest and apoptosis in cancer cells.

Biological Activity Overview

The compound has been evaluated for several biological activities across various studies:

Activity Description
Antitumor Activity Exhibited cytotoxic effects against multiple cancer cell lines, showing potential for cancer therapy.
Antiviral Effects Demonstrated activity against viral infections, including Herpes simplex virus type I.
Neuroprotective Properties Potential applications in neurodegenerative diseases due to its interaction with nicotinic receptors.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including P388 murine leukemia and human colon cancer cells (HCT116). The compound's mechanism involves inducing apoptosis through the activation of intrinsic pathways and inhibiting CDK activity .
  • Neuropharmacological Research : Research has indicated that this compound may modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative disorders such as Alzheimer's disease. Binding affinity studies suggest that it could serve as a lead compound for developing therapeutic agents targeting nAChRs .
  • Antiviral Activity : In studies evaluating antiviral properties, the compound showed effectiveness against Herpes simplex virus type I, indicating potential for further development as an antiviral agent .

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, such as other pyridine derivatives, this compound demonstrates enhanced potency in inhibiting specific biological targets:

Compound Biological Activity Potency
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxamideModerate cytotoxicityMedium
2-Pyridinamine, 5-bromo-3-(1-pyrrolidinylsulfonyl)Lower activity against cancerLow
This compound High cytotoxicityHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine
Reactant of Route 2
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5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine

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